molecular formula C21H29N3O2 B5541114 2-(1-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-2-piperidinyl)pyridine

2-(1-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-2-piperidinyl)pyridine

Cat. No.: B5541114
M. Wt: 355.5 g/mol
InChI Key: JDCAWPICGRRZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-2-piperidinyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CRF1 receptor antagonist and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of diverse heterocyclic structures, such as 5-hydroxy-2H-pyrrol-2-one derivatives, utilizing cyclohexyl isocyanide, aldehydes, and 1,3-dicarbonyl compounds in a reaction catalyzed by piperidine. This protocol enables efficient synthesis from readily available materials, offering high yields of the derivatives (Fan et al., 2007).

Catalytic Reactions in Organic Synthesis

Piperidine, a component of the compound, serves as a catalyst in a variety of organic reactions, including the sequential amination/annulation/aromatization of carbonyl compounds and propargylamine. This one-pot synthesis method produces functionalized pyridines through a series of reactions leading to the formation of pyridines with regioselective cyclization and aromatization (Abbiati et al., 2003).

Enantioselective Synthesis

The enantioselective synthesis of pyrrolidines and piperidines bearing chiral tertiary alcohols is facilitated by nickel-catalyzed reductive cyclization of N-alkynones. Utilizing a P-chiral bisphosphorus ligand, this method produces high yields and excellent enantioselectivities, offering a practical approach to synthesize chiral intermediates from accessible starting materials (Liu et al., 2018).

Metal-Catalyzed Carbonylation Reactions

Cobalt and ruthenium carbonyl-catalyzed carbonylation reactions of pyrrolidines lead to the formation of piperidinones. These reactions are regiospecific and yield significant increases in product formation when using a dual catalytic system. This method has been applied to the synthesis of various lactams and heterocyclic compounds (Wang & Alper, 1992).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s a drug or a biologically active compound, its mechanism of action would depend on its specific molecular targets in the body .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. For example, if it shows biological activity, it could be studied further for potential medicinal applications .

Properties

IUPAC Name

cyclobutyl-[4-(2-pyridin-2-ylpiperidine-1-carbonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c25-20(16-6-5-7-16)23-14-10-17(11-15-23)21(26)24-13-4-2-9-19(24)18-8-1-3-12-22-18/h1,3,8,12,16-17,19H,2,4-7,9-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCAWPICGRRZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CC=CC=N2)C(=O)C3CCN(CC3)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.